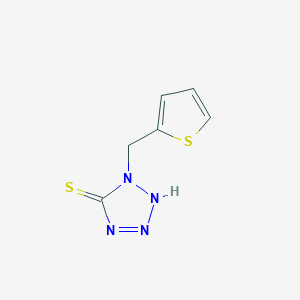

1-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of the thiophene ring and the tetrazole moiety endows the compound with unique chemical and physical properties.

准备方法

The synthesis of 1-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol typically involves the following steps:

Starting Materials: The synthesis begins with thiophene-2-carbaldehyde and sodium azide.

Formation of Intermediate: Thiophene-2-carbaldehyde reacts with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the tetrazole ring.

Thiol Addition: Finally, a thiol group is introduced to the tetrazole ring, resulting in the formation of this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

化学反应分析

Thiol Group Reactivity in Substitution Reactions

The thiol moiety participates in nucleophilic substitution reactions, forming thioether derivatives. A microwave-assisted synthesis demonstrated substitution with (3-bromopropyl)benzene under optimized conditions :

| Reaction Conditions | Parameters |

|---|---|

| Solvent | i-Propanol |

| Base | NaOH (1.0 eq.) |

| Temperature | 165°C |

| Pressure | 12.2 bar |

| Microwave Power | 540 W |

| Reaction Time | 30–45 minutes |

| Yield (Compound 2) | 95% (45-minute reaction) |

Product :

3-(Thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole (C₁₆H₁₇N₅S₂).

Key Observations :

-

Gas chromatography confirmed 99.8% conversion of (3-bromopropyl)benzene after 45 minutes .

-

¹H NMR (DMSO-d₆): δ 7.29–7.14 (m, 5H, Ar-H), 6.95–6.80 (m, 3H, thiophene-H), 4.55 (s, 2H, CH₂) .

Hydroamination Reactions with Alkenes

Iodine-catalyzed hydroamination of styrene derivatives proceeds chemoselectively, favoring amine formation over competing sulfenylation :

| Reaction Parameters | Conditions |

|---|---|

| Catalyst | I₂ (10 mol%) |

| Solvent | Acetonitrile |

| Temperature | 80°C |

| Time | 12–24 hours |

| Substrates Tested | Styrene, 2-vinylnaphthalene |

| Representative Yield (3a) | 78% |

Mechanistic Pathway :

-

Iodine acts as a Lewis acid, polarizing the alkene for nucleophilic attack by the tetrazole’s nitrogen .

-

Example product: 1-(Thiophen-2-ylmethyl)-1H-tetrazole-5-((1-phenylethyl)amino) .

Comparative Reactivity of Triazole vs. Tetrazole Analogs

Reactivity trends between structurally similar 1,2,4-triazole-3-thiol and tetrazole-5-thiol derivatives:

| Property | 1,2,4-Triazole-3-thiol | 1H-Tetrazole-5-thiol |

|---|---|---|

| Thiol pKa | ~8.2 | ~7.5 |

| Preferred Reaction | Thiol-ene click | Hydroamination |

| Iodine Compatibility | Forms disulfides | Stable under catalytic conditions |

Synthetic Limitations and Challenges

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol exhibits antimicrobial properties. It has been studied for its potential use against various bacterial strains and fungi. For instance, derivatives of thiophene and tetrazole rings have been shown to possess significant antibacterial activity against resistant strains of bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that tetrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. In vitro studies on human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines have shown promising results when treated with related compounds . The mechanism involves interference with DNA synthesis and cellular signaling pathways critical for cancer progression.

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of this compound. It has been suggested that the thiol group may play a role in modulating inflammatory responses, making it a candidate for further development in treating inflammatory diseases .

Material Science

Organic Semiconductors

In material science, this compound is being explored as a component in organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The ability to tune the electronic characteristics through structural modifications enhances its utility in advanced materials .

Sensors

The compound has potential applications in sensor technology due to its ability to undergo redox reactions. This property can be harnessed to develop sensors for detecting various analytes in environmental monitoring or biomedical applications .

Industrial Chemistry

Synthesis of Heterocyclic Compounds

As a precursor in industrial chemistry, this compound is utilized in synthesizing other heterocyclic compounds. Its versatility allows it to serve as a building block for creating complex molecules with desired functionalities for pharmaceuticals or agrochemicals .

Case Study 1: Anticancer Activity

A study published in Drug Design, Development and Therapy evaluated several tetrazole derivatives for their anticancer activity against HepG-2 and A-549 cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents like cisplatin . The study highlighted the importance of further structural optimization to enhance efficacy.

Case Study 2: Antimicrobial Efficacy

In another research article focusing on the synthesis of thiophene-linked tetrazoles, compounds were tested against various microbial strains. The findings revealed that some derivatives displayed substantial antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics . This underscores the potential of these compounds as alternatives in antimicrobial therapy.

作用机制

The mechanism of action of 1-(thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

相似化合物的比较

1-(Thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol can be compared with other similar compounds, such as:

Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene ring but differ in their functional groups.

Tetrazole Derivatives: Compounds like 5-aminotetrazole and 5-phenyltetrazole share the tetrazole ring but differ in their substituents.

The uniqueness of this compound lies in the combination of the thiophene and tetrazole moieties, which imparts distinct chemical and physical properties, making it valuable for various applications.

生物活性

1-(Thiophen-2-ylmethyl)-1H-1,2,3,4-tetrazole-5-thiol (TTMTT) is a heterocyclic compound notable for its unique combination of a thiophene ring and a tetrazole moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and material science. The structural characteristics of TTMTT suggest promising pharmacological applications, including antimicrobial, anticancer, and antioxidant properties.

Chemical Structure and Properties

TTMTT is characterized by the molecular formula C7H7N4S. The compound features a thiophen-2-ylmethyl group attached to a tetrazole ring, along with a thiol functional group. This arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Thiophene and tetrazole moieties | Potential antimicrobial and anticancer properties |

| 5-Mercapto-1H-tetrazole | Simple mercapto group on tetrazole | Exhibits strong antioxidant properties |

| 3-(Thiophen-2-ylmethyl)-4-amino-tetrazole | Amino group substitution | Enhanced biological activity against specific pathogens |

Antimicrobial Activity

Research indicates that TTMTT exhibits significant antimicrobial properties. A study evaluated the antibacterial effects of various tetrazole derivatives, including TTMTT, against standard bacterial strains. The minimal inhibitory concentrations (MICs) were determined using the disc diffusion method and broth microdilution techniques. Results showed that TTMTT had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

- Key Findings:

Anticancer Activity

The anticancer potential of TTMTT has been explored through in vitro assays. A specific study focused on the compound's efficacy against epidermoid carcinoma cells. Molecular docking studies suggested that TTMTT binds effectively to active sites on cancer-related proteins.

- Case Study:

Antioxidant Activity

TTMTT also exhibits strong antioxidant properties. In vitro assays using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method demonstrated that the compound scavenges free radicals effectively.

- Research Insights:

The biological activities of TTMTT can be attributed to its structural features:

- Tetrazole Moiety: Known for its ability to participate in hydrogen bonding and electron-deficient characteristics, enhancing binding affinity with biological targets.

- Thiol Group: Contributes to the compound's reactivity and enables it to form complexes with metals, potentially enhancing its biological efficacy.

属性

IUPAC Name |

1-(thiophen-2-ylmethyl)-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S2/c11-6-7-8-9-10(6)4-5-2-1-3-12-5/h1-3H,4H2,(H,7,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUWTEKMYZRDRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN2C(=S)N=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。